

# X-ray Crystallography of Isoxazol-5-amine Salts: A Comparative Guide

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## Compound of Interest

Compound Name: Isoxazol-5-amine

Cat. No.: B086289

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures of **isoxazol-5-amine** salts and related derivatives. Detailed experimental data, protocols, and visualizations offer insights into the structural characteristics of this important chemical scaffold.

The isoxazole ring is a key structural motif in a variety of biologically active compounds. The seemingly subtle change of introducing a positive charge through protonation of the 5-amino group can have a profound impact on the molecule's crystal packing, intermolecular interactions, and ultimately, its physicochemical properties such as solubility and stability. This guide delves into the X-ray crystallographic analysis of a protonated **isoxazol-5-amine** derivative and compares it with its neutral counterparts to illuminate these structural differences.

## Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a protonated 5-amino-3-methylisoxazole derivative and two neutral, substituted 5-aminoisoxazole analogs. This data provides a quantitative comparison of how salt formation influences the crystal lattice.

Com poun d	Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å <sup>3</sup> )
5- amino -3- methy lisoxa zole- 4- carbo xylic acid	C <sub>15</sub> H <sub>1</sub> N <sub>4</sub> O <sub>6</sub> + . ClO <sub>4</sub> <sup>-</sup>	Mono clinic	P2 <sub>1</sub> /n	10.33 4(2)	13.04 8(3)	14.39 8(3)	90	106.3 3(3)	90	1860. 1(7)
trimet hylpyr idiniu m)am ide chlora te(VII) salt										
5- amino -3-(4- meth oxyph enyl)i soxaz ole[1]	C <sub>10</sub> H <sub>1</sub> N <sub>2</sub> O <sub>2</sub>	Mono clinic	P2 <sub>1</sub> /c	11.99 3(2)	5.862 (1)	13.43 9(3)	90	104.0 9(3)	90	916.1 (3)
Ethyl 5-(4- amino	C <sub>12</sub> H <sub>1</sub> N <sub>2</sub> O <sub>3</sub>	Triclin ic	P-1	7.591 (2)	11.30 3(4)	13.81 8(4)	88.15 5(4)	87.00 8(4)	86.23 3(4)	1181. 0(6)

pheny

l)isox

azole-

3-

carbo

xylate

## Hydrogen Bonding and Intermolecular Interactions

A key differentiator in the crystal structures of **isoxazol-5-amine** salts compared to their neutral analogs is the nature and extent of hydrogen bonding. In the protonated form, the  $-\text{NH}_3^+$  group acts as a strong hydrogen bond donor, leading to distinct packing arrangements.

Compound	Key Hydrogen Bond Interactions
5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt	The protonated amino group of the isoxazole moiety, the amide NH, and the pyridinium NH are involved in a network of hydrogen bonds with the carboxylate and chlorate anions.
5-amino-3-(4-methoxyphenyl)isoxazole <sup>[1]</sup>	Molecules are linked into chains by N—H $\cdots$ N hydrogen bonds between the amino group of one molecule and the isoxazole nitrogen of another. A weak N—H $\cdots$ $\pi$ interaction is also observed.
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate	Two independent molecules in the asymmetric unit interact via N—H $\cdots$ N and N—H $\cdots$ O hydrogen bonds, forming layers.

## Experimental Protocols

### General Synthesis of Isoxazol-5-amine Salts (e.g., Hydrochloride)

This protocol describes a general method for the synthesis and crystallization of an **isoxazol-5-amine** hydrochloride salt, based on established procedures for amine salt formation.

**Materials:**

- Substituted **isoxazol-5-amine**
- Hydrochloric acid (e.g., 2M in diethyl ether or as concentrated aqueous solution)
- Anhydrous solvent (e.g., diethyl ether, isopropanol, or ethanol)

**Procedure:**

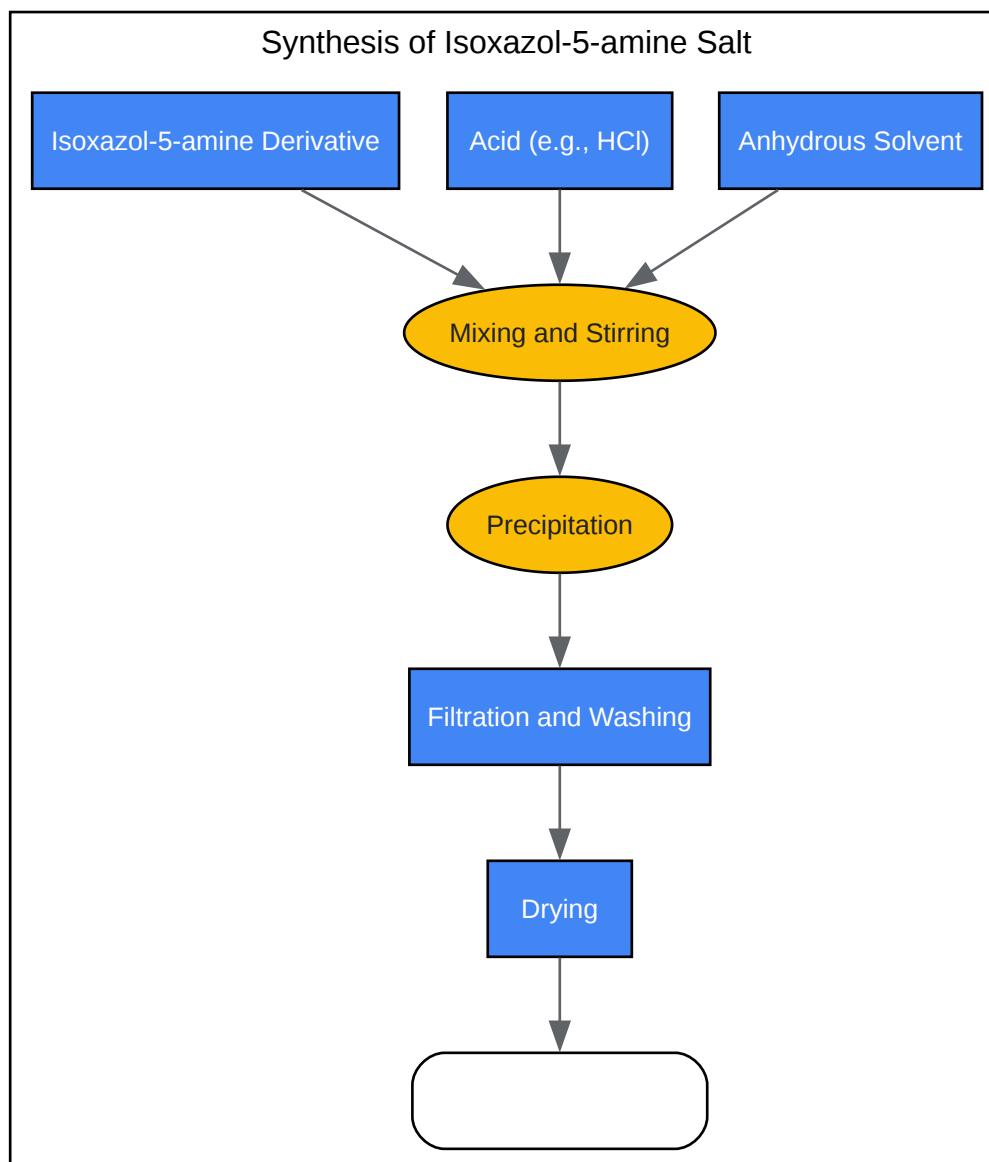
- Dissolve the **isoxazol-5-amine** derivative in a minimal amount of the chosen anhydrous solvent.
- Slowly add a stoichiometric amount of hydrochloric acid solution to the stirred **isoxazol-5-amine** solution.
- Formation of a precipitate indicates the salt has formed. The mixture may be stirred at room temperature for a period to ensure complete reaction.
- The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
- For X-ray quality crystals, techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution can be employed. The choice of solvent for crystallization is crucial and may require screening of several options.

## X-ray Data Collection and Structure Determination

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a low temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ .

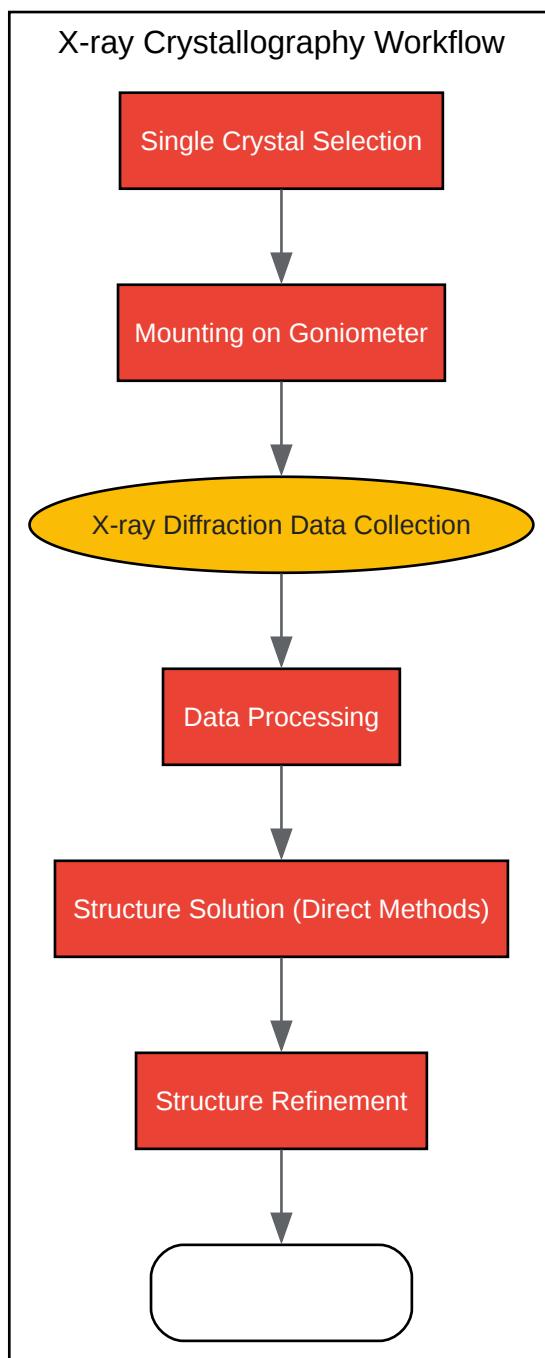
## Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis and structural analysis of **isoxazol-5-amine** salts.



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Caption: General workflow for the synthesis of an **isoxazol-5-amine** salt.



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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

In conclusion, the formation of **isoxazol-5-amine** salts significantly influences their crystal packing and hydrogen bonding networks. The protonated amino group serves as a potent hydrogen bond donor, leading to more complex and often more robust crystal lattices

compared to their neutral counterparts. These structural insights are critical for understanding and predicting the solid-state properties of these compounds, which is of paramount importance in the field of drug development.

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## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
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